1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one
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Overview
Description
1-Ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a morpholine ring, and an oxadiazole moiety. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the morpholine ring and the oxadiazole moiety. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.
Formation of the Oxadiazole Moiety: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxadiazole ring.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Compounds with substituted fluorine atoms.
Scientific Research Applications
1-Ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to the disruption of DNA replication and cell death. In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
1-ethyl-6-fluoro-3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.
1-ethyl-6-fluoro-3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: The presence of fluorine atoms in 1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one enhances its chemical stability and biological activity compared to its analogs with chlorine or bromine atoms. Fluorine atoms can form strong hydrogen bonds and increase the lipophilicity of the compound, improving its interaction with biological targets.
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O3/c1-2-28-13-17(23-26-22(27-32-23)14-4-3-5-15(24)10-14)21(30)16-11-18(25)20(12-19(16)28)29-6-8-31-9-7-29/h3-5,10-13H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNICVMFMJCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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